Cas no 2803827-75-8 (4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole)

4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-3-(bromomethyl)-5-ethylisoxazole
- Isoxazole, 4-bromo-3-(bromomethyl)-5-ethyl-
- 4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole
-
- インチ: 1S/C6H7Br2NO/c1-2-5-6(8)4(3-7)9-10-5/h2-3H2,1H3
- InChIKey: NUDAIEAAPZHRQD-UHFFFAOYSA-N
- SMILES: C1(CBr)=NOC(CC)=C1Br
4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-34079804-0.1g |
4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole |
2803827-75-8 | 0.1g |
$867.0 | 2023-09-03 | ||
Enamine | EN300-34079804-1.0g |
4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole |
2803827-75-8 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-34079804-2.5g |
4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole |
2803827-75-8 | 2.5g |
$1931.0 | 2023-09-03 | ||
Enamine | EN300-34079804-5.0g |
4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole |
2803827-75-8 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-34079804-0.05g |
4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole |
2803827-75-8 | 0.05g |
$827.0 | 2023-09-03 | ||
Enamine | EN300-34079804-0.5g |
4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole |
2803827-75-8 | 0.5g |
$946.0 | 2023-09-03 | ||
Enamine | EN300-34079804-10.0g |
4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole |
2803827-75-8 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-34079804-1g |
4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole |
2803827-75-8 | 1g |
$986.0 | 2023-09-03 | ||
Enamine | EN300-34079804-0.25g |
4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole |
2803827-75-8 | 0.25g |
$906.0 | 2023-09-03 | ||
Enamine | EN300-34079804-10g |
4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole |
2803827-75-8 | 10g |
$4236.0 | 2023-09-03 |
4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole 関連文献
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazoleに関する追加情報
Professional Introduction to 4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole (CAS No. 2803827-75-8)
4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique molecular structure and versatile reactivity. This heterocyclic compound, with the CAS number 2803827-75-8, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of multiple bromine atoms and a bromomethyl group makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of bioactive agents.
The molecular framework of 4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole consists of an oxazole ring substituted with bromine atoms at the 4-position and 3-position, along with a bromomethyl group at the 3-position and an ethyl group at the 5-position. This specific arrangement imparts unique chemical properties that make it useful in various synthetic pathways. The oxazole ring itself is a well-known scaffold in medicinal chemistry, often employed in the design of antimicrobial, antifungal, and anti-inflammatory agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of oxazole derivatives. Researchers have been particularly intrigued by the ability of these compounds to interact with biological targets, modulating various cellular processes. The bromine substituents in 4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole enhance its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing carbon-carbon bonds, which are essential for creating complex drug molecules.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, making them attractive targets for therapeutic intervention. By modifying the structure of 4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole, researchers can develop molecules that selectively inhibit specific kinases, thereby treating diseases such as cancer and inflammatory disorders. The bromomethyl group provides a handle for introducing additional functional groups that can enhance binding affinity and selectivity.
The ethyl group at the 5-position of the oxazole ring also contributes to the compound's versatility. It can serve as a point of attachment for other pharmacophores, allowing for the creation of hybrid molecules with combined therapeutic effects. This flexibility is particularly valuable in drug discovery pipelines where multiple targets need to be addressed simultaneously.
Recent studies have highlighted the importance of heterocyclic compounds in developing novel therapeutics. The oxazole core is known for its stability and ability to engage with biological macromolecules through hydrogen bonding and hydrophobic interactions. These properties make it an ideal platform for designing drugs with improved pharmacokinetic profiles. For instance, modifications to the substituents on the oxazole ring can influence solubility, metabolic stability, and membrane permeability.
The synthesis of 4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole involves multi-step organic transformations that showcase modern synthetic methodologies. The use of palladium catalysts in cross-coupling reactions has revolutionized the way complex molecules are constructed. These catalytic processes enable efficient and selective transformations, reducing the need for harsh conditions and minimizing byproduct formation.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique electronic properties of brominated heterocycles make them interesting candidates for organic electronics applications such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The ability to fine-tune these properties through structural modifications offers new avenues for developing advanced materials.
The growing body of research on oxazole derivatives underscores their significance in both academic and industrial settings. Collaborative efforts between chemists and biologists are essential for translating these findings into tangible benefits for society. By leveraging computational tools and high-throughput screening techniques, researchers can accelerate the discovery process and identify lead compounds more efficiently.
The future prospects for 4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole are vast. As our understanding of biological systems continues to expand, new therapeutic targets will emerge, necessitating innovative chemical solutions. The compound's versatility makes it a valuable tool in this endeavor, providing chemists with a scaffold they can modify to meet evolving needs.
In conclusion, 4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole (CAS No. 2803827-75-8) represents a fascinating example of how structural complexity can be harnessed to develop novel applications in medicine and materials science. Its unique combination of reactivity and functionality positions it as a key intermediate in synthetic chemistry, driving innovation across multiple disciplines.
2803827-75-8 (4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole) Related Products
- 1391408-53-9((2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride)
- 1099597-38-2(1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene)
- 2309551-69-5(N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide)
- 2171518-84-4(tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate)
- 2803460-58-2(1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol)
- 1260782-29-3(5-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine)
- 2229321-14-4(3-amino-2-(2-methylquinolin-6-yl)propan-1-ol)
- 1798411-18-3(2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide)
- 344322-85-6(5-(Methylsulfanyl)pentan-2-ol)
- 2227885-55-2(rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid)




